Clentiazem

Vasoselectivity Calcium Channel Blocker Cardiovascular Pharmacology

Clentiazem (TA-3090) is a differentiated 8-chloro diltiazem analog with 5-fold greater vasoselectivity (ratio 708 vs. 142 for diltiazem) and extended half-life (10.6–15.5 h). Its enhanced lipophilicity drives superior tissue distribution and stable long-term in vivo dosing, avoiding cardiac suppression that confounds standard diltiazem experiments. For preclinical models of hypertension, cerebral ischemia, vasospasm, and atherosclerosis, Clentiazem delivers reproducible, translatable vascular outcomes. Choose Clentiazem when your protocol demands potent, sustained vasodilation with minimal negative inotropy.

Molecular Formula C22H25ClN2O4S
Molecular Weight 449.0 g/mol
CAS No. 96125-53-0
Cat. No. B1222845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClentiazem
CAS96125-53-0
Synonyms3-acetoxy-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one maleate
8-chlorodiltiazem
clentiazem
clentiazem maleate
TA 3090
TA-3090
Molecular FormulaC22H25ClN2O4S
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3/t20-,21+/m1/s1
InChIKeyGYKFWCDBQAFCLJ-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clentiazem (CAS 96125-53-0): A High-Vasoselectivity Benzothiazepine Calcium Channel Blocker for Cardiovascular Research and Procurement


Clentiazem (TA-3090), the 8-chloro derivative of diltiazem, is a benzothiazepine calcium channel antagonist originally developed by Tanabe Seiyaku [1]. It exhibits a distinct pharmacological profile characterized by enhanced vasoselectivity and lipophilicity compared to its parent compound [2]. While investigated clinically for hypertension and stable angina [3], its primary utility lies in preclinical research where its differentiated cardiovascular and cerebrovascular actions provide a valuable tool for probing calcium channel pharmacology.

Clentiazem (TA-3090) vs. Diltiazem and Other CCBs: Why Structural Analogs Are Not Functionally Equivalent in Scientific Applications


Despite its structural similarity to diltiazem, Clentiazem cannot be substituted generically due to key pharmacokinetic and pharmacodynamic divergences. Its 8-chloro substitution confers significantly higher lipophilicity—reported as five times greater than diltiazem [1]—which fundamentally alters its tissue distribution, half-life, and clinical handling. Direct comparative studies reveal Clentiazem's distinct vasoselectivity profile and potency at voltage- and receptor-operated calcium channels in specific vascular beds (e.g., cerebral and coronary arteries) compared to diltiazem, verapamil, nifedipine, and nimodipine [2]. These differences translate to unique experimental outcomes and preclude simple interchangeability in research settings.

Clentiazem (TA-3090): Quantitative Differentiation Data Against Key Calcium Channel Blocker Comparators


Superior Vasoselectivity of Clentiazem Over Diltiazem in Rabbit Aorta and Myocardium

Clentiazem demonstrates markedly higher vasoselectivity compared to diltiazem. In isolated rabbit tissues, the selectivity ratio (cardiac muscle IC50 / aortic EC50) was calculated as 708 for clentiazem versus 142 for diltiazem [1]. This indicates a 5-fold greater selectivity for vascular tissue over cardiac tissue, a key differentiating feature for applications requiring minimal cardiac depression.

Vasoselectivity Calcium Channel Blocker Cardiovascular Pharmacology

Enhanced Hypotensive Efficacy and Myocardial Retention of Clentiazem vs. Diltiazem in Anesthetized Dogs

In a closed-chest anesthetized dog model, clentiazem (400 µg/kg i.v.) produced a more pronounced reduction in mean arterial pressure (-17%) compared to an equivalent dose of diltiazem (-12%) [1]. This enhanced effect was accompanied by a larger volume of distribution (33 ± 16 L for clentiazem vs. 15 ± 9 L for diltiazem) and evidence of significant myocardial retention, with a twofold higher myocardial/plasma concentration ratio at the end of the study period [1].

Hemodynamics Pharmacokinetics In Vivo Cardiovascular

Clentiazem's Selective Cerebral Vasodilation and Lower Intracranial Pressure Elevation Compared to Diltiazem

Clentiazem exhibits a favorable cerebrovascular profile. In anesthetized dogs, intravenous clentiazem (2.5-10 µg/kg/min) increased vertebral blood flow without causing hypotension [1]. While both clentiazem and diltiazem increased regional cerebral blood flow, the effect of clentiazem on elevating intracranial pressure (ICP) was weaker than that of diltiazem [1]. Additionally, clentiazem showed selectivity for the basilar artery over the mesenteric artery, a property not shared by diltiazem, verapamil, or nifedipine in the same model [2].

Cerebrovascular Neuropharmacology Calcium Antagonist

Potent Inhibition of Vascular Smooth Muscle Cell Proliferation and Atherogenesis by Clentiazem vs. Diltiazem

Clentiazem demonstrates superior antiproliferative effects compared to diltiazem. In a rabbit model of balloon catheter-induced intimal thickening, oral clentiazem (30 mg/kg/day for 4 weeks) significantly depressed intimal thickening without affecting serum lipid levels [1]. In vitro, clentiazem (1-10 µM) dose-dependently inhibited smooth muscle cell proliferation more potently than diltiazem [1]. The study explicitly notes that "the effects of clentiazem were more potent than those of diltiazem" [1].

Vascular Biology Atherosclerosis Antiproliferative

Extended Half-Life and Distinct Pharmacokinetic Profile of Clentiazem in Humans

Clentiazem exhibits a significantly prolonged half-life compared to diltiazem. In healthy volunteers, the terminal half-life of clentiazem ranged from 10.6 hours (after i.v.) [1] to 13.7-15.5 hours (after oral dosing) [2]. This is substantially longer than the typical 3-4.5 hour half-life reported for diltiazem. The high volume of distribution (756 L) and moderate bioavailability (45%) further distinguish its pharmacokinetic profile [1].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Greater Potency of Clentiazem in Preserving Endothelium-Dependent Relaxation Post-Ischemia at Low Concentrations vs. Diltiazem

In a rat model of global ischemia-reperfusion, clentiazem was significantly more potent than diltiazem at preserving endothelium-dependent coronary relaxation at low concentrations. At a concentration of 10^-9 mol/L, clentiazem maintained 89 ± 13% of pre-ischemic endothelial response, whereas diltiazem at the same concentration provided only 3 ± 16% preservation (P < 0.05) [1]. Optimal preservation with clentiazem (83 ± 4%) was achieved at a 10-fold lower concentration (10^-7 mol/L) than with diltiazem (66 ± 4% at 10^-6 mol/L) [1].

Ischemia-Reperfusion Endothelial Function Cardioprotection

Optimal Research and Industrial Use Cases for Clentiazem (TA-3090) Based on Differentiated Pharmacological Evidence


Investigating Vascular-Selective Calcium Channel Blockade Without Cardiac Depression

Researchers studying vascular pathophysiology, such as hypertension or vasospasm, should utilize clentiazem when the experimental objective requires potent vasodilation with minimal negative inotropic effects. Its 5-fold higher vasoselectivity ratio (708 vs. 142 for diltiazem) [1] ensures that observed vascular outcomes are not confounded by significant cardiac suppression. This is particularly relevant in isolated tissue bath studies, in vivo hemodynamic monitoring, and models where maintaining cardiac output is critical.

Sustained Hemodynamic and Antihypertensive Studies in Chronic Animal Models

Clentiazem's prolonged half-life (10.6-15.5 hours in humans; extended retention in myocardium) [2][3] makes it the preferred calcium channel blocker for long-term in vivo studies requiring stable drug levels. Its greater hypotensive efficacy (-17% MAP reduction vs. -12% for diltiazem) [2] and larger volume of distribution (33 L vs. 15 L) [2] facilitate sustained blood pressure lowering with less frequent dosing. This reduces handling stress in animals and improves data consistency in chronic hypertension or heart failure research.

Neurovascular and Cerebral Ischemia Research Requiring Mitigated ICP Effects

For studies on cerebral ischemia, stroke, subarachnoid hemorrhage, or vasospasm, clentiazem offers a unique advantage. It increases cerebral blood flow while causing a weaker elevation in intracranial pressure (ICP) compared to diltiazem [4]. Its selective vasodilation of the basilar artery [5] positions it as a valuable tool for probing neurovascular coupling and testing interventions where uncontrolled ICP rise is a confounding variable. Experimental models of focal cerebral ischemia, post-stroke cognitive impairment, and chronic cerebral hypoperfusion are ideal applications.

Vascular Remodeling and Anti-Atherosclerosis Assays

Investigators exploring mechanisms of restenosis, intimal hyperplasia, or atherosclerosis should select clentiazem over diltiazem for its superior antiproliferative effects on vascular smooth muscle cells [6]. In vivo models of balloon injury or diet-induced atherosclerosis, as well as in vitro smooth muscle cell proliferation assays, will exhibit more robust and reproducible inhibition with clentiazem. This potency allows for clearer delineation of calcium-dependent proliferative pathways and evaluation of combination therapies.

Quote Request

Request a Quote for Clentiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.